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Compound of Interest

Compound Name:
5-Methyl-1h-indazole-3-carboxylic

acid

Cat. No.: B073275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1H-indazole-3-
carboxylic acid, a key heterocyclic building block in medicinal chemistry. It details its

physicochemical properties, provides an experimental protocol for its synthesis, and discusses

its role as an intermediate in the development of therapeutic agents, particularly kinase

inhibitors and 5-HT3 receptor antagonists.

Core Physicochemical Data
Quantitative data for 5-Methyl-1H-indazole-3-carboxylic acid is summarized below, providing

a clear reference for its key properties.
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Property Value Reference

Molecular Weight 176.17 g/mol

Molecular Formula C₉H₈N₂O₂

CAS Number 1201-24-7

Melting Point 285-290 °C

Appearance Solid

InChI Key
QRTAIBBOZNHRMI-

UHFFFAOYSA-N

Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid
A common and effective method for the synthesis of 5-Methyl-1H-indazole-3-carboxylic acid
involves the nitrosation of 5-methyl-indole to form the corresponding 3-carboxaldehyde,

followed by oxidation. This approach provides a direct route to the desired indazole scaffold.[1]

Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-Methyl-1H-indazole-3-carboxaldehyde

This protocol is adapted from a general procedure for the nitrosation of indoles.[1]

Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 8

equivalents) in a mixture of deionized water and dimethylformamide (DMF). Cool the solution

to 0°C in an ice bath.

Acidification: Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled sodium nitrite

solution while maintaining the temperature at 0°C.

Indole Addition: In a separate flask, dissolve 5-methyl-indole (1 equivalent) in DMF.

Reaction: Slowly add the 5-methyl-indole solution to the nitrosating mixture at 0°C over a

period of 2 hours.
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room

temperature for 12 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers

with water and then with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel.

Step 2: Oxidation to 5-Methyl-1H-indazole-3-carboxylic acid

This is a general protocol for the Pinnick oxidation of aldehydes to carboxylic acids.

Dissolution: Dissolve the 5-Methyl-1H-indazole-3-carboxaldehyde (1 equivalent) from Step 1

in a mixture of tert-butanol and water.

Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5

equivalents) and a phosphate buffer (e.g., sodium dihydrogen phosphate, 1.5 equivalents) in

water.

Oxidation: Slowly add the sodium chlorite solution to the aldehyde solution at room

temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material

is consumed, as monitored by TLC.

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

Extraction: Acidify the mixture to a pH of 3-4 with 1N HCl, which should precipitate the

carboxylic acid. If not, extract the product with ethyl acetate.

Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 5-
Methyl-1H-indazole-3-carboxylic acid. If extraction was performed, wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield

the final product.
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General Synthesis Workflow for 5-Methyl-1H-indazole-3-carboxylic acid

Step 1: Aldehyde Synthesis

Step 2: Oxidation

5-Methyl-indole

Nitrosation

NaNO2, HCl, DMF, 0°C

5-Methyl-1H-indazole-3-carboxaldehyde

Work-up & Purification

Oxidation

NaClO2, t-BuOH/H2O

5-Methyl-1H-indazole-3-carboxylic acid

Acidification & Isolation
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Caption: Synthetic workflow for 5-Methyl-1H-indazole-3-carboxylic acid.

Biological Significance and Applications
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5-Methyl-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of

various pharmacologically active compounds. The indazole scaffold is recognized as a

"privileged" structure in medicinal chemistry due to its ability to interact with a wide range of

biological targets.[2]

Role as a Kinase Inhibitor Intermediate
The indazole core is a key feature in several FDA-approved kinase inhibitors used in oncology.

[2] 5-Methyl-1H-indazole-3-carboxylic acid is a valuable building block for the development

of novel kinase inhibitors for cancer treatment.[3] The structural similarity of the indazole ring to

purine bases allows it to effectively interact with the active sites of kinases.

5-HT3 Receptor Antagonism
Derivatives of indazole-3-carboxylic acid are well-known for their potent 5-HT3 receptor

antagonist activity.[4][5] The drug Granisetron, an amide derivative of 1-methyl-1H-indazole-3-

carboxylic acid, is a selective 5-HT3 antagonist used to prevent nausea and vomiting induced

by chemotherapy and radiation therapy.[5] The mechanism involves the blockage of serotonin

(5-HT) from binding to the 5-HT3 receptors located on vagal afferent nerves and in the

chemoreceptor trigger zone of the brain.[6][7]
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Mechanism of 5-HT3 Receptor Antagonism
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Caption: Signaling pathway of 5-HT3 receptor antagonism.
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In summary, 5-Methyl-1H-indazole-3-carboxylic acid is a molecule of significant interest to

the scientific and drug development community. Its versatile synthesis and the proven

therapeutic relevance of its derivatives underscore its importance as a foundational element in

the design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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